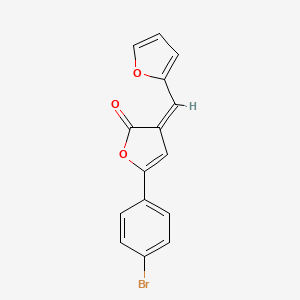![molecular formula C16H17N3O2 B5842424 [4-methoxy-3-(4-morpholinylmethyl)benzylidene]malononitrile](/img/structure/B5842424.png)
[4-methoxy-3-(4-morpholinylmethyl)benzylidene]malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-methoxy-3-(4-morpholinylmethyl)benzylidene]malononitrile (MMBN) is a potent riot control agent that has gained significant attention due to its effectiveness in controlling riots and civil disturbances. MMBN is a yellow-colored powder that is insoluble in water but soluble in organic solvents. It is also known by its NATO code name CS.
Wirkmechanismus
The mechanism of action of [4-methoxy-3-(4-morpholinylmethyl)benzylidene]malononitrile is not fully understood. It is believed to act on the central nervous system by binding to the TRPA1 receptor and activating the pain-sensing neurons. [4-methoxy-3-(4-morpholinylmethyl)benzylidene]malononitrile also activates the release of inflammatory cytokines, which leads to an inflammatory response.
Biochemical and Physiological Effects:
Exposure to [4-methoxy-3-(4-morpholinylmethyl)benzylidene]malononitrile can cause a range of biochemical and physiological effects. These include irritation of the eyes, nose, and throat, coughing, and shortness of breath. Prolonged exposure to [4-methoxy-3-(4-morpholinylmethyl)benzylidene]malononitrile can cause pulmonary edema, which is a potentially life-threatening condition.
Vorteile Und Einschränkungen Für Laborexperimente
[4-methoxy-3-(4-morpholinylmethyl)benzylidene]malononitrile is a potent and effective riot control agent that can be used to disperse crowds and control riots. It is also being studied for its potential use in military operations as a non-lethal weapon. However, the use of [4-methoxy-3-(4-morpholinylmethyl)benzylidene]malononitrile in lab experiments is limited due to its potential toxicity and the need for specialized equipment and training.
Zukünftige Richtungen
There are several future directions for research on [4-methoxy-3-(4-morpholinylmethyl)benzylidene]malononitrile. These include the development of more effective and less toxic riot control agents, the study of the mechanism of action of [4-methoxy-3-(4-morpholinylmethyl)benzylidene]malononitrile, and the development of new applications for [4-methoxy-3-(4-morpholinylmethyl)benzylidene]malononitrile in the field of non-lethal weapons.
Conclusion:
In conclusion, [4-methoxy-3-(4-morpholinylmethyl)benzylidene]malononitrile is a potent riot control agent that has gained significant attention due to its effectiveness in controlling riots and civil disturbances. It is synthesized by reacting malononitrile with 4-methoxybenzaldehyde in the presence of morpholine as a catalyst. [4-methoxy-3-(4-morpholinylmethyl)benzylidene]malononitrile has been extensively studied for its potential use in law enforcement and military operations. However, the use of [4-methoxy-3-(4-morpholinylmethyl)benzylidene]malononitrile in lab experiments is limited due to its potential toxicity and the need for specialized equipment and training.
Synthesemethoden
The synthesis of [4-methoxy-3-(4-morpholinylmethyl)benzylidene]malononitrile involves the reaction of malononitrile with 4-methoxybenzaldehyde in the presence of morpholine as a catalyst. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
[4-methoxy-3-(4-morpholinylmethyl)benzylidene]malononitrile has been extensively studied for its potential use as a riot control agent. It is used by law enforcement agencies to disperse crowds and control riots. [4-methoxy-3-(4-morpholinylmethyl)benzylidene]malononitrile is also being studied for its potential use in military operations as a non-lethal weapon.
Eigenschaften
IUPAC Name |
2-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-20-16-3-2-13(8-14(10-17)11-18)9-15(16)12-19-4-6-21-7-5-19/h2-3,8-9H,4-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVAHHYUFFHEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C#N)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-morpholinyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5842341.png)
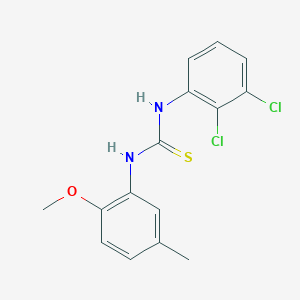
![3-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5842348.png)
![3-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5842350.png)
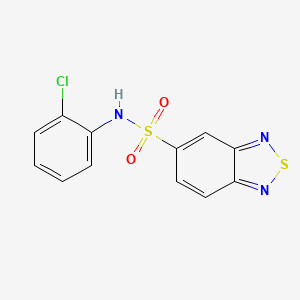
![3-benzyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5842372.png)
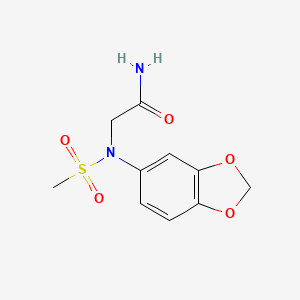
![N-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5842388.png)
![N-(4-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5842389.png)
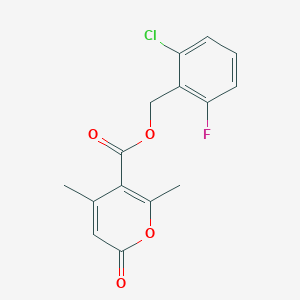
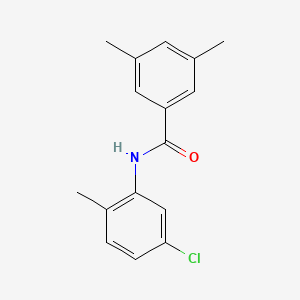
![N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5842407.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5842411.png)
